3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide
Description
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a heterocyclic organic molecule featuring a fused thienotriazolopyrimidinone core. Its structure includes a butyl substituent at position 4, a ketone group at position 5, and a propanamide side chain linked to a 2-phenylpropyl group. This compound’s complexity arises from its polycyclic framework, which combines thiophene, triazole, and pyrimidine rings.
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-3-4-13-27-22(30)21-18(12-14-31-21)28-19(25-26-23(27)28)10-11-20(29)24-15-16(2)17-8-6-5-7-9-17/h5-9,12,14,16H,3-4,10-11,13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIMJIELKZCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a novel molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound exhibits structural similarities to other bioactive molecules, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O2S |
| Molecular Weight | 437.6 g/mol |
| LogP | 4.0041 |
| Polar Surface Area | 64.124 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The compound's structure includes a thieno-triazole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . A study focusing on Polo-like Kinase 1 (Plk1) inhibitors demonstrated that derivatives of triazoloquinazolinone effectively block Plk1 activity, leading to mitotic arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicated that modifications in the side chains could enhance cellular permeability and potency against cancer cell lines such as HeLa and L363 .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell cycle regulation. By targeting Plk1, which is often overexpressed in various cancers, the compound can disrupt normal mitotic processes and promote cell death .
Case Studies
- Study on Plk1 Inhibition : A recent publication reported that compounds derived from triazoloquinazolinone effectively inhibit Plk1 with an affinity of approximately 4.4 μM. This inhibition was associated with significant antiproliferative effects in cancer cell lines .
- Cell Cycle Profile Analysis : Another study evaluated the effects of similar compounds on cell cycle progression and apoptosis. The results indicated that these compounds could induce G2/M phase arrest and subsequent apoptosis in treated cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: F084-0686
The most relevant structural analog identified is 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide (Compound ID: F084-0686) . While both compounds share the same thienotriazolopyrimidinone core and propanamide side chain, their aryl substituents differ:
- Target compound : N-(2-phenylpropyl) group.
- F084-0686 : N-(4-methylphenyl) group.
Table 1: Physicochemical Comparison
Key Differences:
Substituent Effects :
- The 2-phenylpropyl group in the target compound introduces a branched alkyl chain, increasing steric bulk compared to the 4-methylphenyl group in F084-0684. This may enhance membrane permeability but reduce binding affinity to planar enzymatic pockets .
- The methyl group in F084-0686 likely improves metabolic stability due to reduced oxidative susceptibility compared to the propyl chain .
Lipophilicity and Solubility :
- The target compound’s higher logP (~3.8 vs. 3.4968) suggests greater lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Broader Context: Lumping Strategies for Analog Design
Evidence from lumping strategies in organic chemistry highlights that structurally similar compounds (e.g., varying aryl/alkyl substituents) are often grouped for predictive modeling . However, minor structural changes—such as switching from methylphenyl to phenylpropyl—can drastically alter pharmacokinetics. For instance:
Research Implications and Gaps
Pharmacological Profiling: No direct activity data are available for the target compound. Comparative studies with F084-0686 could clarify the impact of substituent bulk on target binding.
Future Directions : Computational docking studies or in vitro assays are needed to validate the hypothesized differences in bioavailability and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
